molecular formula C21H20BNO2 B12859640 (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid

(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid

Cat. No.: B12859640
M. Wt: 329.2 g/mol
InChI Key: MBTJJIPZMXCOMB-UHFFFAOYSA-N
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Description

(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further connected to a 9,9-dimethylacridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid typically involves the following steps:

    Formation of the Acridine Derivative: The synthesis begins with the preparation of 9,9-dimethylacridine. This can be achieved through a Friedel-Crafts alkylation reaction where acridine is reacted with isobutylene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Bromination: The next step involves bromination of the acridine derivative to introduce a bromine atom at the 10-position. This can be done using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform.

    Suzuki Coupling: The final step is the Suzuki-Miyaura cross-coupling reaction. The brominated acridine derivative is coupled with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., potassium carbonate) in a solvent such as toluene or ethanol. This reaction forms the desired this compound.

Industrial Production Methods

While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, alternative solvents, and more efficient catalysts to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(4-(9,9-Dimethylacridin-10(9H)-yl)phenyl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Reduction: The acridine moiety can be reduced under specific conditions, although this is less common.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate, or other mild oxidizing agents.

    Reduction: Catalytic hydrogenation or other reducing agents.

    Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., potassium carbonate), and solvents like toluene or ethanol.

Major Products

    Oxidation: Formation of the corresponding phenol.

    Substitution: Formation of various biaryl compounds depending on the coupling partner used in the Suzuki-Miyaura reaction.

Scientific Research Applications

Chemistry

In organic synthesis, (4-(9,9-Dimethylacridin-10(9H

Properties

Molecular Formula

C21H20BNO2

Molecular Weight

329.2 g/mol

IUPAC Name

[4-(9,9-dimethylacridin-10-yl)phenyl]boronic acid

InChI

InChI=1S/C21H20BNO2/c1-21(2)17-7-3-5-9-19(17)23(20-10-6-4-8-18(20)21)16-13-11-15(12-14-16)22(24)25/h3-14,24-25H,1-2H3

InChI Key

MBTJJIPZMXCOMB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)N2C3=CC=CC=C3C(C4=CC=CC=C42)(C)C)(O)O

Origin of Product

United States

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